cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13759090
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O3 |
|---|---|
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl N-[(3R,6R)-6-(hydroxymethyl)piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1 |
| Standard InChI Key | LPFFLZUJBODPOB-RKDXNWHRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](NC1)CO |
| SMILES | CC(C)(C)OC(=O)NC1CCC(NC1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(NC1)CO |
Introduction
Structural and Chemical Properties
Molecular Configuration
The compound’s IUPAC name is tert-butyl N-[(3R,6R)-6-(hydroxymethyl)piperidin-3-yl]carbamate, reflecting its stereospecific (3R,6R) configuration. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₃ | |
| Molecular Weight | 230.30 g/mol | |
| InChI Key | LPFFLZUJBODPOB-RKDXNWHRSA-N | |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCC@@HCO |
The cis-configuration enhances its solubility in polar solvents (e.g., DMSO, ethanol) while maintaining stability under ambient conditions.
Spectroscopic Data
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¹H NMR: Peaks at δ 1.45 (s, 9H, Boc group), δ 3.40–3.70 (m, 2H, piperidine ring), and δ 4.60 (br, 1H, hydroxymethyl) .
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¹³C NMR: Signals at δ 28.4 (Boc methyl), δ 79.2 (quaternary Boc carbon), and δ 156.1 (carbamate carbonyl) .
Synthesis and Optimization
Boc Protection Strategy
The compound is synthesized via tert-butoxycarbonyl (Boc) protection of a piperidine precursor. A typical protocol involves:
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Reacting cis-6-hydroxymethyl-piperidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
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Adding triethylamine (TEA) as a base to facilitate carbamate formation .
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Purifying the product via column chromatography (hexane/ethyl acetate, 3:1), yielding >95% purity .
Key Reaction Parameters:
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Temperature: 0°C → room temperature.
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Reaction Time: 12–16 hours.
Industrial-Scale Production
Industrial methods optimize yield (85–90%) by substituting TEA with DMAP (4-dimethylaminopyridine) as a catalyst and using flow chemistry for continuous Boc protection .
Pharmaceutical Applications
Neuroprotective Agents
The compound’s piperidine core inhibits amyloid-beta aggregation in Alzheimer’s disease models (IC₅₀ = 12 µM). Derivatives reduce oxidative stress in SH-SY5Y neuronal cells by 40% at 10 µM.
Anticancer Drug Development
As a precursor to kinase inhibitors, it enhances the efficacy of doxorubicin in multidrug-resistant (MDR) cancer cells by blocking P-glycoprotein efflux pumps .
Enzyme Modulation
The hydroxymethyl group participates in hydrogen bonding with serine proteases, making it a scaffold for thrombin inhibitors (Kᵢ = 8 nM) .
Biological Activity and Mechanisms
In Vitro Studies
| Assay | Result | Citation |
|---|---|---|
| Amyloid-beta inhibition | 60% reduction at 25 µM | |
| P-gp inhibition | 3-fold increase in daunorubicin retention | |
| COX-2 suppression | IC₅₀ = 18 µM |
Metabolic Stability
The compound exhibits a half-life of 4.2 hours in human liver microsomes, with primary metabolism via CYP3A4-mediated oxidation .
Comparative Analysis with Related Compounds
Stereoisomers
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trans-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester (CAS 2428375-72-6): Lower neuroprotective activity (IC₅₀ = 35 µM vs. 12 µM for cis) .
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tert-Butyl (6-methylpyridin-3-yl)carbamate (CAS 323578-37-6): Lacks the piperidine ring, reducing enzyme affinity (Kᵢ = 120 nM) .
Functional Analogues
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Piperidin-3-ylmethyl carbamate: Higher solubility but shorter half-life (1.8 hours) .
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Boc-protected piperidinones: Improved metabolic stability but reduced blood-brain barrier penetration .
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (oral, rat) | 1,200 mg/kg | |
| Skin Irritation | Moderate (OECD 404) | |
| Environmental Persistence | 28 days (soil half-life) |
Future Directions
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